molecular formula C13H12N2O B493258 Carbanilide CAS No. 102-07-8

Carbanilide

Cat. No. B493258
CAS RN: 102-07-8
M. Wt: 212.25g/mol
InChI Key: GWEHVDNNLFDJLR-UHFFFAOYSA-N
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Patent
US04430505

Procedure details

Following the procedure described in Example 1, 745 g of aniline, 255 g of N,N'-diphenyl urea, 481 g of urea, 1333 g of methanol and 6.0 g of zinc octoate were reacted for 3.5 hours at 200° C. in the pressure apparatus described in Example 1. The mixture was then cooled and, after the apparatus had been vented, another 72 g of urea were added. The mixture was then reheated and reacted for 4 hours at 200° C. After cooling and venting of the apparatus, the mixture was removed, filtered and subjected to fractional distillation. Most of the methanol excess was separated off at atmospheric pressure. The product was then distilled at 0.2 mbar. 1323 g (84.1% of the theoretical yield) of N-phenyl carbamic acid methyl ester melting at from 45° to 47° C. were obtained.
Quantity
745 g
Type
reactant
Reaction Step One
Quantity
255 g
Type
reactant
Reaction Step Two
Name
Quantity
481 g
Type
reactant
Reaction Step Three
Name
Quantity
72 g
Type
reactant
Reaction Step Four
Quantity
6 g
Type
catalyst
Reaction Step Five
Quantity
1333 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(N[C:15](NC2C=CC=CC=2)=[O:16])C=CC=CC=1.N[C:25](N)=[O:26]>CCCCCCCC([O-])=O.CCCCCCCC([O-])=O.[Zn+2].CO>[CH3:25][O:26][C:15](=[O:16])[NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
745 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
255 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=O)NC1=CC=CC=C1
Step Three
Name
Quantity
481 g
Type
reactant
Smiles
NC(=O)N
Step Four
Name
Quantity
72 g
Type
reactant
Smiles
NC(=O)N
Step Five
Name
Quantity
6 g
Type
catalyst
Smiles
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zn+2]
Step Six
Name
Quantity
1333 g
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted for 3.5 hours at 200° C. in the pressure apparatus
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CUSTOM
Type
CUSTOM
Details
reacted for 4 hours at 200° C
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mixture was removed
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
subjected to fractional distillation
CUSTOM
Type
CUSTOM
Details
Most of the methanol excess was separated off at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
The product was then distilled at 0.2 mbar

Outcomes

Product
Name
Type
product
Smiles
COC(NC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.